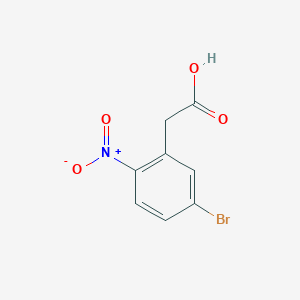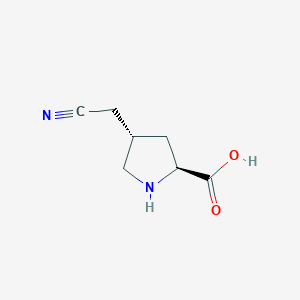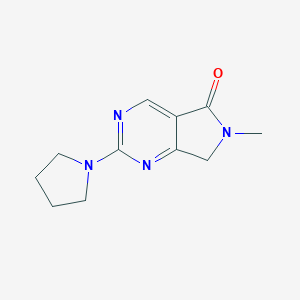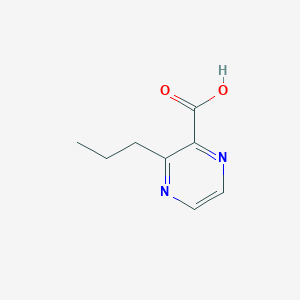
(S)-(-)-Propylene oxide
Overview
Description
Synthesis Analysis
The synthesis of (S)-(-)-propylene oxide involves several innovative approaches, including selective oxidation of propylene. A noteworthy method involves the catalytic conversion of propylene to PO using molecular oxygen, which minimizes waste production. This process utilizes silver nanoparticles supported on tungsten oxide nanorods, facilitating the dissociation of molecular oxygen on the metallic silver surface to produce silver oxide, which then transfers its oxygen to the propylene to form PO selectively (Ghosh et al., 2014).
Molecular Structure Analysis
The molecular structure of propylene, which is fundamental to understanding (S)-(-)-propylene oxide, has been accurately determined through microwave spectra studies. Important structural parameters such as the carbon-carbon double bond and single bond lengths provide insight into the reactivity and properties of propylene and its oxide derivatives (Lide & Christensen, 1961).
Chemical Reactions and Properties
Propylene oxide undergoes various chemical reactions, including copolymerization with carbon dioxide to form poly(propylene carbonate), showcasing its reactivity and versatility as a chemical intermediate. Such reactions have been extensively studied, providing valuable insights into the copolymerization process and the properties of the resulting polymers (Chisholm, Navarro-Llobet, & Zhou, 2002).
Physical Properties Analysis
The physical properties of propylene oxide derivatives, such as poly(propylene oxide), have been characterized through methods like infrared and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide detailed information on the molecular structure, molecular weight, and distribution of polymers synthesized from propylene oxide (Yang et al., 2010).
Chemical Properties Analysis
Propylene oxide's chemical properties, particularly its reactivity in various chemical reactions, have been a subject of extensive research. Studies have explored its role in the synthesis of valuable chemical products, including its reactivity under supercritical conditions and the synthesis of propylene carbonate, highlighting the efficiency and selectivity of these processes (Kawanami et al., 2003).
Scientific Research Applications
Production of Polyether Polyols
- Scientific Field : Industrial Chemistry
- Application Summary : Propylene oxide is used on a large scale for the production of polyether polyols, which are used in making polyurethane plastics .
- Methods of Application : The industrial production of propylene oxide starts from propylene. Two general approaches are employed, one involving hydrochlorination and the other involving oxidation .
- Results or Outcomes : The production of polyether polyols using propylene oxide has become a standard in the industry. The resulting polyurethane plastics have a wide range of applications, from furniture and bedding to automotive interiors .
Fumigant for Sterilization
- Scientific Field : Microbiology
- Application Summary : Propylene oxide finds an application as a fumigant for the sterilization of packaged foods and plastic medical instruments .
- Methods of Application : The compound is used as a gas for the sterilization process. The items to be sterilized are placed in a chamber, and the gas is introduced under controlled conditions .
- Results or Outcomes : The sterilization process using propylene oxide is effective in killing microorganisms, thereby ensuring the safety of the sterilized products .
Preparation of Biological Samples for Electron Microscopy
- Scientific Field : Electron Microscopy
- Application Summary : Combined with ethanol, propylene oxide is used to prepare biological samples for electron microscopy .
- Methods of Application : The biological sample is first dehydrated with ethanol, then treated with propylene oxide, which replaces the ethanol due to its miscibility with both ethanol and the resin used for embedding the sample .
- Results or Outcomes : The use of propylene oxide in this application results in well-preserved and well-embedded samples that can be effectively examined under an electron microscope .
Alternative Propylene Oxide Production
- Scientific Field : Catalysis
- Application Summary : Researchers have developed a simple way to selectively synthesize propylene and propylene oxide that produces a very small amount of CO2 .
- Methods of Application : The reaction could be carried out in an empty reactor, pointing to a gas-phase reaction rather than a surface-catalysed reaction .
- Results or Outcomes : The direct oxidation of propane could be cost-effective, as the predicted sale price for propylene oxide would be comparable to the current market price .
Selective Photo-Epoxidation of Propylene
- Scientific Field : Photocatalysis
- Application Summary : The direct photo-epoxidation of propylene using molecular oxygen under light irradiation is a promising technology to produce propylene oxide .
- Methods of Application : Many efforts have focused on the design of new photocatalyst systems, optimizing the conditions for a photocatalytic reaction, and elucidating the mechanisms of photo-epoxidation .
- Results or Outcomes : Although there are numerous advantages to photo-epoxidation, the practical applications for this approach are still challenges with many limitations .
Munition
- Scientific Field : Military Science
- Application Summary : Propylene oxide has been used in the production of certain types of munitions .
- Methods of Application : The specific methods of application in this context are not publicly available due to the sensitive nature of the information .
- Results or Outcomes : The outcomes of this application are also not publicly available .
Alternative Propylene Oxide Production
- Scientific Field : Catalysis
- Application Summary : Researchers have developed a simple way to selectively synthesize propylene and propylene oxide that produces a very small amount of CO2 .
- Methods of Application : The reaction could be carried out in an empty reactor, pointing to a gas-phase reaction rather than a surface-catalysed reaction .
- Results or Outcomes : The direct oxidation of propane could be cost-effective, as the predicted sale price for propylene oxide would be comparable to the current market price .
Selective Photo-Epoxidation of Propylene
- Scientific Field : Photocatalysis
- Application Summary : The direct photo-epoxidation of propylene using molecular oxygen under light irradiation is a promising technology to produce propylene oxide .
- Methods of Application : Many efforts have focused on the design of new photocatalyst systems, optimizing the conditions for a photocatalytic reaction, and elucidating the mechanisms of photo-epoxidation .
- Results or Outcomes : Although there are numerous advantages to photo-epoxidation, the practical applications for this approach are still challenges with many limitations .
Munition
- Scientific Field : Military Science
- Application Summary : Propylene oxide has been used in the production of certain types of munitions .
- Methods of Application : The specific methods of application in this context are not publicly available due to the sensitive nature of the information .
- Results or Outcomes : The outcomes of this application are also not publicly available .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas for further research, such as new synthesis methods, new reactions, or new applications for the compound.
properties
IUPAC Name |
(2S)-2-methyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOHAUXETOMSMM-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315142 | |
| Record name | (2S)-2-Methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Propylene oxide | |
CAS RN |
16088-62-3 | |
| Record name | (2S)-2-Methyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16088-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene oxide, (S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-Methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,2-epoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






































Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
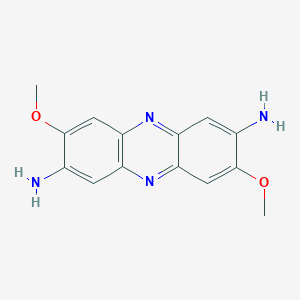
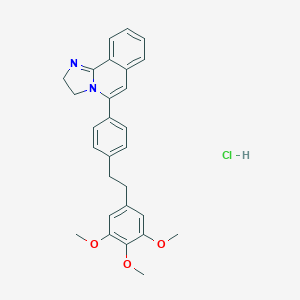
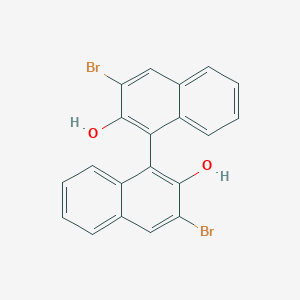
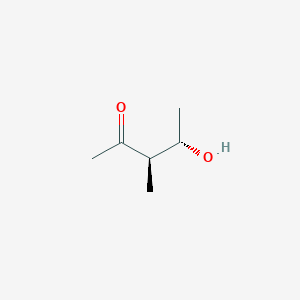

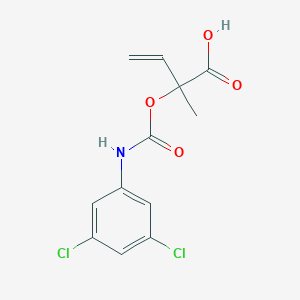
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)
